molecular formula C9H8N4O2 B442789 1-benzyl-3-nitro-1H-1,2,4-triazole CAS No. 136118-54-2

1-benzyl-3-nitro-1H-1,2,4-triazole

Cat. No. B442789
CAS RN: 136118-54-2
M. Wt: 204.19g/mol
InChI Key: UKKSDGCKRNHUHY-UHFFFAOYSA-N
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Description

1-benzyl-3-nitro-1H-1,2,4-triazole is a derivative of 3-nitro-1H-1,2,4-triazole . The 1,2,4-triazole ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is unique and allows them to interact with a variety of receptors and enzymes . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For instance, the IR spectrum of a derivative showed peaks corresponding to C–H stretching in the triazole ring, C=O stretching, and C–O stretching .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various techniques . For example, the 1H NMR spectrum of a derivative showed signals corresponding to various protons in the molecule .

Scientific Research Applications

Antitrypanosomal and Antileishmanial Activity

1-Benzyl-3-nitro-1H-1,2,4-triazole derivatives have demonstrated significant activity in scientific research, particularly in the field of medicinal chemistry. Notable findings include:

  • Antitrypanosomal Agents : Compounds based on 3-nitro-1H-1,2,4-triazole have shown remarkable in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives were more potent than the reference drug benznidazole, indicating potential as antitrypanosomal agents (Papadopoulou et al., 2012).

  • Antileishmanial Activity : Additionally, certain 3-nitro-1H-1,2,4-triazole derivatives exhibited moderate activity against Leishmania donovani, suggesting their potential in treating leishmaniasis (Papadopoulou et al., 2011).

Antimycobacterial Properties

3-nitro-1H-1,2,4-triazole derivatives also show promise in antimicrobial applications:

  • Activity Against Mycobacteria : A series of 3-benzylsulfanyl derivatives of 1,2,4-triazole were synthesized and evaluated for their antimycobacterial activity against various strains of Mycobacterium, including M. tuberculosis. These compounds exhibited moderate antimycobacterial activity, highlighting their potential in treating bacterial infections (Klimesová et al., 2004).

Applications in High-Energy Materials

This compound and its derivatives have also found applications in the field of high-energy materials:

  • High-Density Energetic Salts : Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them suitable for applications in explosives and propellants (Thottempudi & Shreeve, 2011).

  • Electrochemical Applications : The electrolytic oxidation of 3-nitro-1,2,4-triazole anions has been studied, leading to the formation of N-substituted phenyl-3-nitro-1,2,4-triazoles. This research has implications for the development of novel electrode transformations and electrochemical processes (Petrosyan et al., 1988).

Corrosion Inhibition

This compound derivatives have also been studied for their potential as corrosion inhibitors:

  • Inhibitors in Acid Media : Triazole Schiff bases were investigated as corrosion inhibitors on mild steel in acidic environments. The studies showed that these compounds are effective in preventing corrosion, providing valuable insights into their application in material science and engineering (Chaitra et al., 2015).

Mechanism of Action

The 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities . This mechanism of action is significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Safety and Hazards

Safety data sheets indicate that 1,2,4-triazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds.

properties

IUPAC Name

1-benzyl-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-10-7-12(11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKSDGCKRNHUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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